

# Physicochemical Properties of Fenethazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fenethazine	
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### Introduction

**Fenethazine** hydrochloride is a first-generation antihistamine belonging to the phenothiazine chemical class.[1] Historically, it is a significant compound from which other prominent phenothiazines, such as promethazine and the antipsychotic chlorpromazine, were derived.[1] As a therapeutic agent, its primary mechanism of action is the antagonism of the histamine H1 receptor, making it effective for treating allergic conditions.[2] Like other first-generation antihistamines, it also exhibits anticholinergic and sedative effects.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of **Fenethazine** hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require detailed data on its chemical identity, physical characteristics, and stability, alongside general experimental protocols and a visualization of its primary signaling pathway.

## **Chemical Identity**

A clear understanding of the chemical identity of **Fenethazine** hydrochloride is fundamental for research and development. The compound is the hydrochloride salt of the parent base, **Fenethazine**. Key identifiers and structural information are summarized in the table below.



Identifier	Value	
IUPAC Name	N,N-dimethyl-2-phenothiazin-10- ylethanamine;hydrochloride[4]	
CAS Number	5934-20-3[4][5]	
Molecular Formula	C16H19ClN2S or C16H18N2S·HCl[4][5][6]	
SMILES	CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31. CI[4][6]	
InChI	InChI=1S/C16H18N2S.CIH/c1-17(2)11-12-18- 13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3- 10H,11-12H2,1-2H3;1H[4][5][6]	
InChlKey	CKIPCLCBYTWUEZ-UHFFFAOYSA-N[4][5][6]	
Synonyms	Phenethazine hydrochloride, Anergen hydrochloride, Etisine hydrochloride, Lisergan hydrochloride, RP-3015[1][4]	

# **Physicochemical Properties**

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile.

### **Quantitative Data Summary**

The following table summarizes the key quantitative physicochemical data for **Fenethazine** hydrochloride and its free base, **Fenethazine**.



Property	Value	Compound
Molecular Weight	306.86 g/mol [5][6]	Fenethazine Hydrochloride
Melting Point	201-201.5 °C[5]	Fenethazine Hydrochloride
Boiling Point (at 1 mmHg)	183-187 °C	Fenethazine (Free Base)
рКа	Data not available. (Predicted for parent: 9.1±0.1)	Fenethazine (Free Base)
logP (Predicted)	4.2	Fenethazine (Free Base)[7]

### **Detailed Properties**

- Molecular Weight: The molecular weight of the hydrochloride salt is 306.86 g/mol, while the free base (Fenethazine) has a molecular weight of 270.39 g/mol.[8]
- Melting Point: The reported melting point for Fenethazine hydrochloride is a sharp range of 201-201.5 °C, which is indicative of a crystalline solid.[5]
- Solubility: While specific quantitative solubility data for Fenethazine hydrochloride is not
  readily available, phenothiazine hydrochlorides are generally soluble in water.[9] For the
  related compound promethazine hydrochloride, it is described as very soluble in water and
  freely soluble in ethanol.[9] It is reasonable to expect Fenethazine hydrochloride to exhibit
  similar qualitative solubility.
- Dissociation Constant (pKa): No experimental pKa value for **Fenethazine** was found. As a tertiary amine, the protonated dimethylamino group is the primary basic center. The predicted pKa for the conjugate acid of the free base is approximately 9.1, indicating it is significantly ionized at physiological pH.
- Partition Coefficient (logP): The partition coefficient is a measure of a compound's lipophilicity. An experimental logP for Fenethazine is not available. The computed XLogP3 value for the free base is 4.2, suggesting high lipophilicity.[7] This property is consistent with its ability to cross the blood-brain barrier, a characteristic of first-generation antihistamines that leads to sedative effects.[10]



Stability: Phenothiazine derivatives, including Fenethazine, are known to be sensitive to light
and oxidation.[11] Aqueous solutions can degrade upon exposure to heat and light, a
process that is often accelerated in the presence of oxygen and certain metal ions.[12]
 Oxidation typically occurs at the sulfur atom in the central ring, which can lead to the
formation of a sulfoxide degradant.[13]

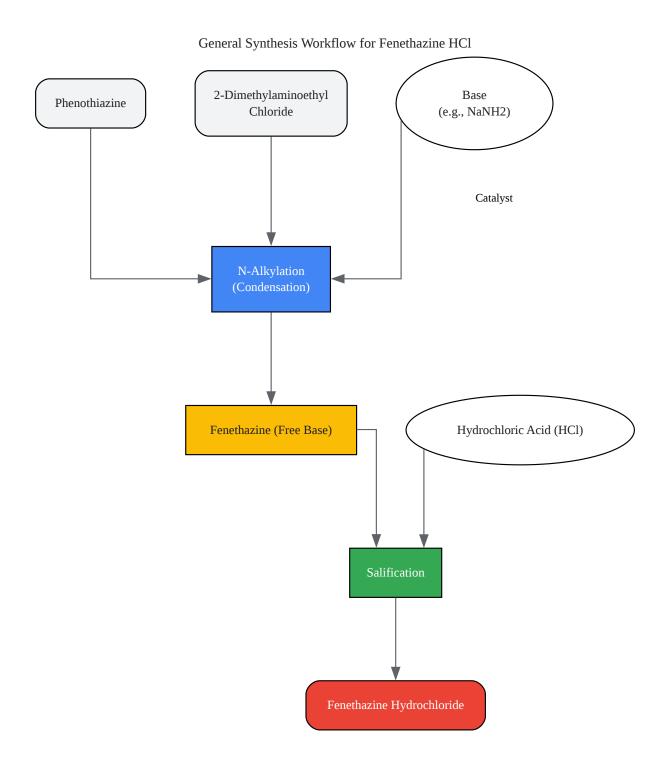
### **Experimental Protocols**

Detailed experimental methodologies for determining the cited data are often proprietary or found in older literature. However, this section outlines the standard, generalized protocols for key experiments relevant to the physicochemical characterization of **Fenethazine** hydrochloride.

### Synthesis of Fenethazine

The synthesis of **Fenethazine** typically involves the N-alkylation of phenothiazine. A general method involves the condensation of phenothiazine with an appropriate dimethylaminoethyl halide, such as 2-dimethylaminoethyl chloride, in the presence of a base like sodium amide. The resulting **Fenethazine** free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.





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Caption: General synthesis workflow for **Fenethazine** Hydrochloride.



### **Determination of Melting Point**

The melting point is a crucial indicator of purity and is typically determined using the capillary method with a modern digital apparatus.[14][15]

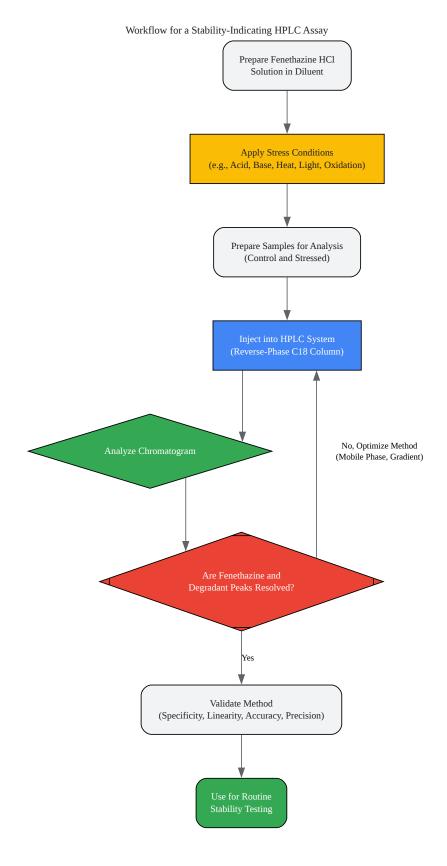
#### Protocol:

- Sample Preparation: A small amount of dry, powdered Fenethazine hydrochloride is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[16]
- Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[17]
- Measurement:
  - An initial rapid heating is performed to determine an approximate melting range.[16]
  - A second, slower measurement is conducted with a fresh sample, heating at a controlled rate (e.g., 1-2 °C per minute) starting from about 15-20 °C below the approximate melting point.[17]
- Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[16]

## **Stability-Indicating HPLC Method**

To assess the stability of **Fenethazine** hydrochloride and quantify it in the presence of its degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[11] The following describes a general workflow for developing and using such a method.





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Caption: General workflow for a stability-indicating HPLC assay.



# **Mechanism of Action and Signaling Pathway**

**Fenethazine** functions primarily as an inverse agonist or antagonist at the histamine H1 receptor.[2][10] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein.[10]

When histamine binds to the H1 receptor, it activates the Gq alpha subunit, which in turn activates phospholipase C (PLC).[10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This cascade leads to the classic physiological responses of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[9]

**Fenethazine** competitively blocks histamine from binding to the H1 receptor, thereby inhibiting this signaling cascade and preventing the downstream allergic and inflammatory responses.[3] [10]



# Fenethazine Binds & Activates /Blocks Cell Membrane Histamine H1 Receptor Activates Gq/11 Protein Activates Phospholipase C (PLC) Generates Generates IP3 DAG Leads to Leads to Allergic / Inflammatory

Fenethazine Mechanism of Action at the H1 Receptor

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Response

Caption: Fenethazine blocks the histamine H1 receptor signaling pathway.



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- To cite this document: BenchChem. [Physicochemical Properties of Fenethazine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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